molecular formula C10H11N3O2S B14915398 n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

Cat. No.: B14915398
M. Wt: 237.28 g/mol
InChI Key: NKVYMLHIDYRRNR-UHFFFAOYSA-N
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Description

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide typically involves the reaction of 4-(1H-Imidazol-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(1H-Imidazol-1-yl)benzoic acid

Comparison: N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has enhanced solubility and stability, making it more suitable for certain applications in medicine and industry .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(4-imidazol-1-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-2-4-10(5-3-9)13-7-6-11-8-13/h2-8,12H,1H3

InChI Key

NKVYMLHIDYRRNR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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